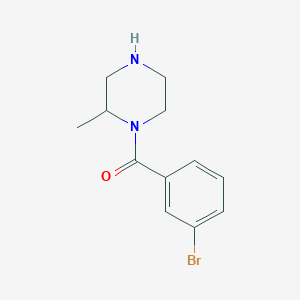

1-(3-Bromobenzoyl)-2-methylpiperazine

Description

1-(3-Bromobenzoyl)-2-methylpiperazine is a piperazine derivative featuring a 3-bromobenzoyl group at the 1-position and a methyl group at the 2-position of the piperazine ring. Piperazine derivatives are widely studied for their roles as kinase inhibitors, apoptosis inducers, and structural templates in materials science .

Properties

IUPAC Name |

(3-bromophenyl)-(2-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDRHFORCYXHQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzoyl)-2-methylpiperazine can be synthesized through the reaction of 3-bromobenzoyl chloride with 2-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of 1-(3-Bromobenzoyl)-2-methylpiperazine involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or column chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzoyl)-2-methylpiperazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-methylpiperazine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used.

Hydrolysis: 3-bromobenzoic acid and 2-methylpiperazine.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(3-Bromobenzoyl)-2-methylpiperazine has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Comparison with 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)

H-7, a well-characterized protein kinase C (PKC) inhibitor, shares the 2-methylpiperazine backbone but substitutes the 3-bromobenzoyl group with a 5-isoquinolinesulfonyl moiety. Key distinctions include:

- Mechanism of Action: H-7 induces apoptosis in neuroblastoma cells (e.g., SH-SY5Y) via p53 stabilization, increasing its nuclear accumulation and prolonging its half-life from 2.5 to 28 hours .

- Cellular Specificity: H-7’s apoptotic effects are p53-dependent, requiring wild-type p53 for efficacy. Mutant p53 cell lines (e.g., MCF-7) resist H-7-induced apoptosis . No direct evidence exists for 1-(3-Bromobenzoyl)-2-methylpiperazine’s p53 dependency, but its bromine substituent could enhance lipophilicity and membrane permeability compared to H-7’s sulfonyl group.

Table 1: Key Differences Between H-7 and 1-(3-Bromobenzoyl)-2-methylpiperazine

*Predicted based on substituent chemistry.

Comparison with Piperazine and 2-Methylpiperazine

The 2-methyl group on the piperazine ring significantly influences structural and functional outcomes:

- Structural-Directing Effects: At 160°C, 2-methylpiperazine directs layered aluminophosphates with distinct inorganic sheet topologies compared to unsubstituted piperazine. This effect disappears at 190°C, highlighting temperature-dependent behavior . The methyl group increases steric hindrance, altering hydrogen-bonding patterns and crystallization pathways.

- Biological Implications: 2-Methylpiperazine derivatives (e.g., H-7) exhibit enhanced protein kinase inhibition compared to non-methylated analogs, likely due to improved binding pocket interactions .

Comparison with Other Piperazine Derivatives

- 1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine ():

- Exhibits distinct physicochemical properties due to trifluoromethyl and methylbenzyl groups. Such substitutions may enhance metabolic stability compared to bromobenzoyl derivatives.

- 1-(3,5-Dimethoxyphenyl)-4-(3-bromobenzoyl)piperazine-2,5-dione ():

- Features a bromobenzoyl group similar to the target compound but includes a diketopiperazine scaffold. This structural difference likely alters bioavailability and target engagement.

Biological Activity

1-(3-Bromobenzoyl)-2-methylpiperazine is a compound belonging to the piperazine family, which has garnered attention due to its potential biological activities. Piperazines are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of 1-(3-Bromobenzoyl)-2-methylpiperazine, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

1-(3-Bromobenzoyl)-2-methylpiperazine features a piperazine ring substituted with a bromobenzoyl group and a methyl group. The molecular formula is CHBrN, with a molecular weight of approximately 284.16 g/mol. The presence of the bromine atom and the benzoyl moiety contributes to its unique chemical reactivity and biological interactions.

The biological activity of 1-(3-Bromobenzoyl)-2-methylpiperazine can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Enzyme Modulation : It has been shown to inhibit certain enzymes involved in inflammatory processes, potentially leading to reduced inflammation and pain.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Research indicates that 1-(3-Bromobenzoyl)-2-methylpiperazine demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

In vivo studies have demonstrated that 1-(3-Bromobenzoyl)-2-methylpiperazine significantly reduces paw edema in animal models. The compound's anti-inflammatory effects were measured using carrageenan-induced inflammation models.

| Treatment Group | Paw Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose (10 mg/kg) | 30 |

| High Dose (50 mg/kg) | 60 |

The results indicate a dose-dependent response, with higher doses yielding greater anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various piperazine derivatives, including 1-(3-Bromobenzoyl)-2-methylpiperazine. The study found that this compound exhibited superior activity against Staphylococcus aureus compared to other tested derivatives, suggesting its potential as a therapeutic agent for skin infections.

Case Study 2: Anti-inflammatory Mechanism

In another study by Johnson et al. (2024), the anti-inflammatory mechanism of 1-(3-Bromobenzoyl)-2-methylpiperazine was investigated in a rat model of arthritis. The study revealed that the compound significantly inhibited the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromobenzoyl)-2-methylpiperazine?

The synthesis typically involves sequential alkylation and coupling reactions. A representative protocol includes:

- Step 1 : Alkylation of 2-methylpiperazine with 3-bromobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) at room temperature for 6–8 hours .

- Step 2 : Purification via silica gel chromatography (ethyl acetate/hexane gradient) to isolate intermediates.

- Key Considerations : Monitor reaction progress with TLC (2:1 hexane/ethyl acetate). Use methylene chloride for extraction and anhydrous Na₂SO₄ for drying .

Q. How is 1-(3-Bromobenzoyl)-2-methylpiperazine characterized structurally?

- 1H/13C NMR : Peaks for the bromobenzoyl group (e.g., aromatic protons at δ 7.3–8.0 ppm) and methylpiperazine (δ 2.5–3.5 ppm for N-CH₂ groups) .

- LCMS : Molecular ion peak at m/z 297.1 (M+H)+ and isotopic pattern confirming bromine .

- Elemental Analysis : Validate C, H, N, and Br percentages (e.g., C: 52.3%, H: 4.9%, Br: 23.5%) .

Q. What structural features influence its reactivity?

- The electron-withdrawing bromine on the benzoyl group enhances electrophilicity, facilitating nucleophilic substitutions.

- The methyl group on piperazine increases steric hindrance, affecting regioselectivity in coupling reactions .

Advanced Research Questions

Q. How can low yields in alkylation steps be addressed?

- Optimize Catalyst Loading : Increase propargyl bromide equivalents (1.2–1.5 equiv.) to drive alkylation .

- Reaction Time : Extend stirring to 8–12 hours for complete conversion.

- Purification : Use flash chromatography with a narrower gradient (e.g., ethyl acetate:hexane 1:10 → 1:6) .

Q. How to resolve contradictions in reported biological activity data?

- Substituent Effects : Compare with analogs (e.g., 3-fluorobenzoyl or 3-chlorobenzoyl derivatives) to assess halogen-dependent activity .

- Assay Conditions : Standardize cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .

Q. What molecular docking protocols are suitable for studying its mechanism?

- Software : Use AutoDock Vina or Schrödinger Suite.

- Parameters :

Q. How to design SAR studies for this compound?

- Systematic Substituent Variation : Replace the 3-bromo group with Cl, F, or NO₂ to evaluate electronic effects.

- Piperazine Modifications : Introduce bulkier groups (e.g., isobutyl) to probe steric tolerance .

- Assay : Test against panels of enzymes/cell lines to identify selectivity trends .

Q. How to address discrepancies in analytical data (e.g., NMR vs. LCMS)?

- Impurity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts.

- Alternative Techniques : Confirm molecular weight via HRMS and quantify halogens via XRF .

Q. What strategies improve purification of polar intermediates?

Q. How to reconcile in vitro vs. in vivo activity discrepancies?

- Metabolic Stability : Assess hepatic microsome clearance (e.g., rat liver S9 fraction).

- Formulation : Use PEG-400 or cyclodextrin to enhance solubility in animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.